Adinazolam

Descripción general

Descripción

Adinazolam, comercializado bajo la marca Deracyn, es un tranquilizante que pertenece a la clase de las triazolobenzodiazepinas. Esta clase de compuestos se caracteriza por la fusión de un anillo de benzodiazepina con un anillo de triazol. This compound posee propiedades ansiolíticas, anticonvulsivas, sedantes y antidepresivas . Fue desarrollado por Jackson B. Hester para mejorar las propiedades antidepresivas del alprazolam . this compound nunca fue aprobado por la FDA y nunca se puso a disposición del mercado público .

Métodos De Preparación

Adinazolam se puede sintetizar mediante la reacción de precursores de benzodiazepinas. Una ruta sintética comienza a partir de 7-cloro-2-hidracina-5-fenil-3H-benzo[e][1,4]diazepina. El proceso implica la formación de N-ftalimidil-β-alanina in situ a partir de β-alanina con anhídrido ftálico. La solución se enfría y se trata con carbonildiimidazol

Análisis De Reacciones Químicas

Adinazolam sufre varios tipos de reacciones químicas:

Reducción: Las reacciones de reducción son menos comunes para this compound debido a su estructura aromática estable.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen N-desmetilthis compound y estazolam .

Aplicaciones Científicas De Investigación

Adinazolam is a triazolobenzodiazepine with anxiolytic and antidepressant properties . It was investigated as a potential antidepressant or anti-anxiety agent in early studies .

Pharmacokinetics and Metabolism

this compound is administered orally and is almost completely metabolized into N-desmethylthis compound (NDMAD), its primary hepatic metabolite . NDMAD has demonstrated potent psychoactivity in human and animal studies, suggesting this compound may be a prodrug . After oral administration and absorption, this compound is rapidly metabolized to NDMAD, with the isoenzyme CYP 3A4 playing a major role in its biotransformation . NDMAD is mainly eliminated via the kidneys and is further metabolized to didesmethylthis compound (DDMAD); however, DDMAD is not considered clinically significant in mediating the behavioral effects of this compound .

This compound has the following pharmacokinetic properties :

- Volume of distribution: 106 L

- Elimination half-life: 2.9 h

- Clearance: 444 mL/min

Pharmacodynamics

this compound and NDMAD bind to benzodiazepine receptors . In vivo, this compound is an effective anticonvulsant in rodent models . It also suppresses increases in stress-induced plasma corticosteroid concentrations in rats, indicating anxiolytic activity, and has shown effectiveness in rodent models of depression .

Clinical Studies

Clinical studies have explored this compound's potential therapeutic effects in treating depression, anxiety, and panic disorder .

Efficacy:

- One study indicated this compound was more effective than a placebo for treating major depression .

- In a double-blind study, this compound was significantly superior to placebo in observer-rated and global patient-rated measures of efficacy . 63% of subjects completed six weeks of this compound treatment, with 88% responding within seven days .

- This compound was superior to placebo in measures such as the number of subjects completing the study, the number of subjects with a 50% or more decrease in their total score on the 21-item Hamilton Rating Scale for Depression (HAM-D), and the number of subjects who reported the drug helped them .

- Mean scores on three HAM-D clusters (anxiety/somatization, sleep disturbance, and an endogenomorphic cluster) also showed significant differences in favor of this compound .

Safety and Tolerability:

- Side effects are generally mild and transient .

- In clinical trials, this compound did not affect blood pressure, pulse, or respiration and did not alter routine clinical laboratory values .

- Drowsiness and mild to moderate cognitive complaints were the only side effects observed more frequently with this compound, and both were transient .

- There were no significant anticholinergic effects, and no mania or hypomania was reported in any subject .

Mecanismo De Acción

Adinazolam ejerce sus efectos uniéndose a los receptores de benzodiazepinas de tipo periférico, que interactúan alostéricamente con los receptores GABA . Esta interacción potencia los efectos del GABA, aumentando la inhibición del sistema de activación reticular ascendente y bloqueando la excitación cortical y límbica que se produce tras la estimulación de las vías reticulares . Los principales objetivos moleculares son los receptores GABA(A), donde this compound actúa como un modulador alostérico positivo .

Comparación Con Compuestos Similares

Adinazolam es similar a otras triazolobenzodiazepinas como el alprazolam y el triazolam. Estos compuestos comparten propiedades ansiolíticas, anticonvulsivas y sedantes . this compound es único en su desarrollo como un antidepresivo con menos efectos secundarios tipo benzodiazepina . Otros compuestos similares incluyen:

Alprazolam: Conocido por sus propiedades ansiolíticas y antidepresivas.

Triazolam: Se utiliza principalmente como sedante e hipnótico.

Estazolam: Utilizado por sus efectos ansiolíticos y sedantes.

La singularidad de this compound radica en su perfil equilibrado de actividades ansiolíticas y antidepresivas, lo que lo convierte en un candidato prometedor para el tratamiento de condiciones de ansiedad-depresión comórbidas .

Actividad Biológica

Adinazolam, a triazolobenzodiazepine, has been extensively studied for its biological activity, particularly in the context of its pharmacological effects on the central nervous system. This article reviews the compound's efficacy as an antidepressant and anxiolytic, its pharmacokinetics and pharmacodynamics, as well as its safety profile based on clinical trials and research findings.

Pharmacological Profile

1. Mechanism of Action:

this compound acts primarily as a benzodiazepine agonist, binding to benzodiazepine receptors. It has been shown to inhibit the binding of [3H]flunitrazepam, indicating its role in modulating GABAergic activity. The compound exhibits moderate binding affinity at GABAA receptors (log ) but shows negligible affinity for other receptor types such as histamine H1 and dopamine D2 receptors .

2. Antidepressant Activity:

Clinical studies have demonstrated that this compound is effective in treating major depressive disorder. In a randomized double-blind study involving 80 inpatients, this compound was found to be significantly more effective than placebo across various measures of depression severity. Notably, 63% of patients completed the treatment, with 88% showing a response within the first week .

Table 1: Efficacy of this compound in Clinical Trials

| Study Type | Sample Size | Treatment Duration | Response Rate (%) | Side Effects Observed |

|---|---|---|---|---|

| Randomized Controlled Trial | 80 | 6 weeks | 88 | Drowsiness, mild cognitive impairment |

| Comparative Study | 40 | Variable | Comparable to imipramine | Sedation |

Pharmacokinetics

This compound is rapidly absorbed and metabolized in humans, with an estimated bioavailability of 40%. Its primary metabolite, N-desmethylthis compound (NDMAD), is more psychoactive than this compound itself, suggesting that this compound may function as a prodrug . The pharmacokinetic parameters include:

- Volume of Distribution: 106 L

- Elimination Half-life: 2.9 hours

- Clearance: 444 mL/min

NDMAD is primarily eliminated via the renal route .

Pharmacodynamics

In vivo studies have shown that this compound exhibits potent anticonvulsant properties and reduces stress-induced plasma corticosteroid levels, indicating anxiolytic effects. A voltammetry study revealed that this compound significantly decreased norepinephrine and serotonin release in the hippocampus, which may contribute to its antidepressant effects .

Safety Profile

This compound has been associated with mild to moderate side effects, primarily sedation and cognitive impairment. In clinical trials, adverse effects were more frequent than in placebo groups but generally transient. A notable case involved a shift to mania in patients with bipolar disorder during treatment; however, this finding was not universally supported by other studies .

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence Rate (%) |

|---|---|

| Drowsiness | Common |

| Cognitive Impairment | Common |

| Sedation | Frequent |

| Mania (bipolar patients) | Rare |

Propiedades

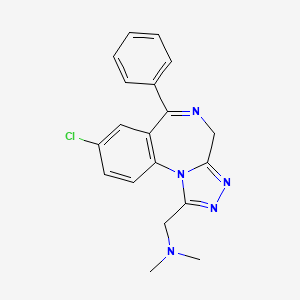

IUPAC Name |

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSLOMWRLALDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190611 | |

| Record name | Adinazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adinazolam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.72e-02 g/L | |

| Record name | Adinazolam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Adinazolam binds to peripheral-type benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways. | |

| Record name | Adinazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37115-32-5 | |

| Record name | Adinazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37115-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adinazolam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adinazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adinazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADINAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN08449444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adinazolam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.